Lipophilicity Differentiation: Predicted XLogP3-AA of 4.3 for 4,8-Dichloro-5-(trifluoromethyl)quinoline vs. Higher LogP Values of 2-Substituted Analogs
The predicted XLogP3-AA value for 4,8-Dichloro-5-(trifluoromethyl)quinoline is 4.3 . In contrast, close regioisomers with the trifluoromethyl group at the 2-position exhibit higher predicted LogP values: 4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS 18706-35-9) has a predicted LogP of 4.56 ; 4,7-Dichloro-2-(trifluoromethyl)quinoline (CAS 702640-95-7) has a predicted LogP of 4.62 ; and 4,6-Dichloro-2-(trifluoromethyl)quinoline (CAS 18706-33-7) has a predicted LogP of 4.77 [1]. This difference of 0.26 to 0.47 LogP units corresponds to a 1.8- to 3-fold difference in octanol-water partition coefficient, which may influence membrane permeability and bioavailability.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 4,8-Dichloro-5-(trifluoromethyl)quinoline: XLogP3-AA = 4.3 |
| Comparator Or Baseline | 4,8-Dichloro-2-(trifluoromethyl)quinoline (LogP 4.56); 4,7-Dichloro-2-(trifluoromethyl)quinoline (LogP 4.62); 4,6-Dichloro-2-(trifluoromethyl)quinoline (LogP 4.77) |
| Quantified Difference | ΔLogP = +0.26 to +0.47 (target compound is less lipophilic) |
| Conditions | Predicted values from vendor datasheets and chemical databases (ACD/Labs or XLogP3-AA algorithms) |
Why This Matters
Lower lipophilicity may translate to reduced non-specific protein binding and improved aqueous solubility, critical parameters for lead optimization in drug discovery.
- [1] Chemsrc. 4,6-Dichloro-2-(trifluoromethyl)quinoline. LogP: 4.77. CAS: 18706-33-7. Accessed 2026. View Source
